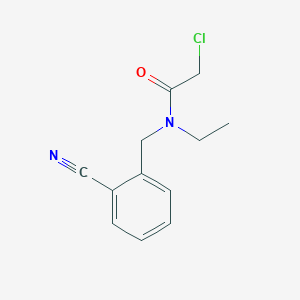

2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(2-cyanophenyl)methyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-2-15(12(16)7-13)9-11-6-4-3-5-10(11)8-14/h3-6H,2,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCIOOHOKVVGLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1C#N)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 2 Chloro N 2 Cyano Benzyl N Ethyl Acetamide

Synthetic Routes to the Core 2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide Structure

The assembly of the target molecule is most efficiently achieved by first constructing the N-(2-cyano-benzyl)-N-ethyl-amine backbone, followed by the introduction of the chloroacetamide functionality. This sequential approach allows for greater control over the final product and minimizes the formation of unwanted byproducts.

The final and crucial step in the synthesis of this compound is the formation of the amide bond. This is typically accomplished through the acylation of the precursor secondary amine, N-(2-cyano-benzyl)-N-ethyl-amine, with a suitable chloroacetylating agent.

The most direct and widely employed method for this transformation is a nucleophilic acyl substitution reaction. In this process, the nucleophilic nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of a chloroacetyl derivative. Chloroacetyl chloride is the most common and reactive reagent for this purpose due to the excellent leaving group ability of the chloride ion, which facilitates the reaction. tandfonline.comresearchgate.netresearchgate.netresearchgate.nettandfonline.comijpsr.inforesearchgate.netresearchgate.net

The general mechanism involves the initial attack of the amine on the carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the stable amide bond. A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. tandfonline.comresearchgate.net

The success of the chloroacetylation reaction is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of solvent, the type and amount of base used, the reaction temperature, and the duration of the reaction.

Solvents: A variety of aprotic solvents can be employed for this reaction, with dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) being common choices. tandfonline.comresearchgate.net The selection of the solvent can influence the solubility of the reactants and the reaction rate. In some instances, aqueous conditions using a phosphate (B84403) buffer have been shown to be effective and offer a more environmentally friendly ("green") approach. tandfonline.comresearchgate.nettandfonline.comtandfonline.com

Bases: The choice of base is critical to neutralize the HCl byproduct and prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases include tertiary amines such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). tandfonline.comresearchgate.netresearchgate.net The sterically hindered base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been shown to be effective, particularly in THF. researchgate.netresearchgate.net In some protocols, an excess of the starting amine can also serve as the base. tandfonline.comtandfonline.com

Temperature and Duration: These reactions are often carried out at reduced temperatures, typically starting at 0 °C, to control the exothermic nature of the reaction between the amine and the highly reactive chloroacetyl chloride. The reaction is then often allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight to ensure complete conversion. tandfonline.comresearchgate.netijpsr.info Microwave irradiation has also been explored to accelerate the reaction, significantly reducing the reaction time to minutes. chemicalbook.com

Optimization: To achieve high yields, it is crucial to carefully control the stoichiometry of the reactants. Typically, a slight excess of the chloroacetyl chloride may be used to ensure complete consumption of the more valuable secondary amine. The order of addition is also important; dropwise addition of the acyl chloride to a solution of the amine and base is a common practice to maintain control over the reaction. chemicalbook.com Workup procedures generally involve washing the organic layer with aqueous solutions to remove the base and its salt, followed by drying and evaporation of the solvent. Purification is often achieved through recrystallization or column chromatography.

Table 1: Representative Reaction Conditions for Chloroacetylation of Amines

| Amine Substrate | Chloroacetylating Agent | Base | Solvent | Temperature | Yield (%) |

| Aryl amines | Chloroacetyl chloride | DBU | THF | Room Temp | 75-95 |

| Aminoalcohols | Chloroacetyl chloride | None (HCl scavenger) | Phosphate Buffer | Room Temp | High |

| 2-Aminopyridine | Chloroacetyl chloride | None (initially) | 1,2-Dichloroethane | 80 °C (Microwave) | 97 |

| Aromatic amines | Chloroacetyl chloride | 10% NaOH | Water/Ice | 0 °C to RT | - |

| Dimethylamine HCl | Chloroacetyl chloride | Triethylamine | Dichloromethane | 15 °C | 77 |

This table is a compilation of data from various sources and represents a range of conditions that can be adapted for the synthesis of the target compound. tandfonline.comresearchgate.netresearchgate.netchemicalbook.comchemicalbook.com

The introduction of the 2-cyanobenzyl group is a critical step in forming the N-(2-cyano-benzyl)-N-ethyl-amine intermediate. This is typically achieved through the alkylation of ethylamine (B1201723) with a suitable 2-cyanobenzyl electrophile. The most common precursor for this purpose is 2-cyanobenzyl bromide.

The reaction involves the nucleophilic attack of the primary amine (ethylamine) on the benzylic carbon of 2-cyanobenzyl bromide, displacing the bromide ion in an SN2 reaction. A significant challenge in this step is preventing over-alkylation. Since the secondary amine product is generally more nucleophilic than the starting primary amine, it can react further with 2-cyanobenzyl bromide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.orgmasterorganicchemistry.com To favor the formation of the desired secondary amine, a large excess of ethylamine is often used. This increases the probability that the 2-cyanobenzyl bromide will react with the primary amine rather than the secondary amine product. libretexts.orglibretexts.org

An alternative and often more controlled method for the synthesis of secondary amines is reductive amination. libretexts.orgbyu.eduresearchgate.netorganic-chemistry.orgchegg.com This approach would involve the reaction of 2-cyanobenzaldehyde (B126161) with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgchegg.com This method can offer higher selectivity for the secondary amine product.

The N-ethyl group is incorporated concurrently with the 2-cyanobenzyl moiety in the formation of the N-(2-cyano-benzyl)-N-ethyl-amine intermediate. As described above, this is achieved by using ethylamine as the starting nucleophile.

In the direct alkylation approach, ethylamine reacts with 2-cyanobenzyl bromide. libretexts.orglibretexts.org In the reductive amination approach, ethylamine is condensed with 2-cyanobenzaldehyde. libretexts.orgchegg.com In both strategies, the ethyl group is introduced onto the nitrogen atom, which is then further functionalized in the subsequent chloroacetylation step.

Step 1: Synthesis of N-(2-cyano-benzyl)-N-ethyl-amine

A reliable method for this step is reductive amination, which generally provides better control over the degree of alkylation compared to direct alkylation.

Reactants: 2-cyanobenzaldehyde and ethylamine.

Procedure: 2-cyanobenzaldehyde is dissolved in a suitable solvent such as methanol (B129727) or dichloromethane. An excess of ethylamine (typically as a solution in a solvent like THF or ethanol) is added, followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically stirred at room temperature for several hours until completion, as monitored by techniques like Thin Layer Chromatography (TLC).

Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The resulting crude N-(2-cyano-benzyl)-N-ethyl-amine can be purified by column chromatography or distillation under reduced pressure to obtain the pure secondary amine.

Step 2: Chloroacetylation of N-(2-cyano-benzyl)-N-ethyl-amine

With the pure secondary amine in hand, the final acylation step can be performed under optimized conditions to yield the target compound.

Reactants: N-(2-cyano-benzyl)-N-ethyl-amine and chloroacetyl chloride.

Procedure: The secondary amine is dissolved in an anhydrous aprotic solvent like dichloromethane or THF, and a base such as triethylamine (1.1-1.5 equivalents) is added. The solution is cooled to 0 °C in an ice bath. Chloroacetyl chloride (1.0-1.2 equivalents) is then added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-12 hours.

Workup and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or ethyl acetate (B1210297)/hexanes) or by flash column chromatography to obtain a high-purity product.

Table 2: Summary of High-Yield Synthetic Approach

| Step | Reaction | Key Reagents | Typical Conditions |

| 1 | Reductive Amination | 2-cyanobenzaldehyde, ethylamine, NaBH₃CN | Methanol, Room Temp, 12-24h |

| 2 | Chloroacetylation | N-(2-cyano-benzyl)-N-ethyl-amine, chloroacetyl chloride, triethylamine | Dichloromethane, 0 °C to Room Temp, 2-12h |

Considerations for Scalable Synthetic Processes

The synthesis of N-substituted 2-chloroacetamides is typically achieved through the chloroacetylation of a corresponding secondary amine. researchgate.net For the target compound, this would involve the reaction of N-ethyl-1-(2-cyanophenyl)methanamine with chloroacetyl chloride. Several key factors must be considered to adapt this synthesis for a scalable, industrial process.

Reaction Conditions: The reaction is a nucleophilic acyl substitution, which is often highly exothermic. researchgate.net Effective temperature control is crucial to prevent side reactions and ensure product purity. In a large-scale setting, this may involve using jacketed reactors with efficient cooling systems or employing continuous flow reactors which offer superior heat management.

Reagent Addition: Controlled, dropwise addition of the highly reactive chloroacetyl chloride to the amine solution is necessary. researchgate.net This minimizes local concentration spikes that could lead to impurities. Automated dosing systems can ensure a consistent and safe addition rate.

Solvent and Base Selection: The choice of solvent is critical for reaction kinetics and solubility of reactants. Anhydrous solvents like dichloromethane or acetonitrile are commonly used to prevent hydrolysis of the acid chloride. researchgate.net A tertiary amine base, such as triethylamine, or an inorganic base like potassium carbonate is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. researchgate.netresearchgate.net

Work-up and Purification: Scalable purification strategies are paramount. A common method involves quenching the reaction mixture in cold water to precipitate the solid product, which can then be isolated by filtration. nih.gov Subsequent recrystallization from a suitable solvent, such as ethanol, is often employed to achieve high purity. Each of these steps—filtration, washing, and drying—must be optimized for large-scale equipment.

Exploration of Chemical Reactivity and Derivatization Pathways

The primary site of chemical reactivity in this compound is the carbon atom bearing the chlorine atom. This carbon is electrophilic due to the electron-withdrawing nature of both the adjacent chlorine and the carbonyl group, making it susceptible to attack by various nucleophiles. sydney.edu.au The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions (S_N2), which are a cornerstone for the derivatization of this class of compounds. researchgate.nettandfonline.com

Nucleophilic Substitution Reactions at the Chloromethyl Group

The facile displacement of the chlorine atom allows for the introduction of a wide array of functional groups, making 2-chloroacetamides versatile synthetic intermediates. researchgate.nettandfonline.com

Oxygen-based nucleophiles, such as alcohols and phenols, can react with 2-chloroacetamides, typically in the presence of a base, to form the corresponding ether derivatives. For instance, various N-substituted chloroacetamides have been shown to react with hydroxypyridine derivatives to yield 2-(pyridin-3-yloxy)acetamides. researchgate.net This pathway allows for the coupling of the acetamide (B32628) core with diverse hydroxyl-containing molecules.

| Chloroacetamide Substrate | Nucleophile | Product Class | Typical Conditions |

|---|---|---|---|

| N-Aryl-2-chloroacetamide | 2-Arylpyridin-3-ol | N-Aryl-2-(2-arylpyridin-3-yloxy)acetamide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| N-Alkyl-2-chloroacetamide | Phenol | N-Alkyl-2-phenoxyacetamide | Base (e.g., NaOH), Solvent (e.g., Acetone) |

A wide variety of nitrogen-based nucleophiles, including primary and secondary amines, imidazoles, and other nitrogen heterocycles, readily displace the chlorine atom. researchgate.net These reactions are fundamental for building more complex molecules and are often used in the synthesis of pharmaceutical intermediates and heterocyclic systems. For example, N-substituted chloroacetamides react with 2-mercaptobenzimidazole (B194830), where the initial substitution can occur at either the nitrogen or sulfur atom, depending on the reaction conditions. nih.gov

| Chloroacetamide Substrate | Nucleophile | Product Class | Typical Conditions |

|---|---|---|---|

| N-Substituted-2-chloroacetamide | Indole | Indolyl-N-substituted acetamide | NaH, DMF researchgate.net |

| N-Aryl-2-chloroacetamide | Substituted Anilines | N-Aryl-2-(arylamino)acetamide | Base, Solvent (e.g., Ethanol) |

| 2-Chloro-N-phenylacetamide | 4-Anisaldehyde | Chalcone derivatives (via intermediate) | NaOH, Ethanol researchgate.net |

Sulfur-based nucleophiles, such as thiols and thiolate anions, are particularly effective in reacting with 2-chloroacetamides due to the high nucleophilicity of sulfur. libretexts.org These reactions lead to the formation of thioether linkages. This chemistry is widely employed, for instance, in the synthesis of compounds where a chloroacetamide is reacted with 2-mercaptobenzimidazole to produce 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov Similarly, reactions with sodium hydrogen selenide (B1212193) have been used to create organoselenium compounds. ekb.eg

| Chloroacetamide Substrate | Nucleophile | Product Class | Typical Conditions |

|---|---|---|---|

| N-Substituted-2-chloroacetamide | 2-Mercaptobenzimidazole | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide | Triethylamine, Ethanol nih.gov |

| N-Aryl-2-chloroacetamide | Ammonium Thiocyanate | 2-(Arylimino)thiazolidin-4-one (via cyclization) | Ethanol, Reflux researchgate.net |

| 2-Chloro-N-arylacetamide | Sodium Hydrogen Selenide (NaHSe) | Diorganyl Selenide | In situ preparation, Ethanol ekb.eg |

Carbon-based nucleophiles, such as cyanide ions or enolates derived from active methylene (B1212753) compounds, can also be used to form new carbon-carbon bonds at the α-position of the acetamide. researchgate.net These reactions are crucial for extending the carbon skeleton. For example, the alkylation of active methylene compounds like diethyl malonate or ethyl acetoacetate (B1235776) with alkyl halides is a classic C-C bond-forming reaction. mdpi.comresearchgate.net While less common than reactions with heteroatom nucleophiles, this pathway offers a route to derivatives with cyano or dicarbonyl functionalities. The reaction of α-chloroketones with cyanide ions to yield α-cyanoketones demonstrates the feasibility of this type of substitution. researchgate.net

| Electrophile Substrate | Nucleophile | Product Class | Typical Conditions |

|---|---|---|---|

| Alkyl Halide | Diethyl Malonate | Alkylated Malonic Ester | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent-free, MW mdpi.com |

| 3-Chloroquinoline-2,4-dione | Potassium Cyanide | 3-Cyanoquinoline-2,4-dione | DMF researchgate.net |

| Alkyl Halide | Acetoacetanilide | Di-C-alkylated Acetoacetanilide | Cs₂CO₃, DMF researchgate.net |

Reactivity of the Cyano Group in Synthetic Transformations

The cyano group is a versatile functional group that can undergo a wide array of chemical transformations, making it a valuable handle for molecular elaboration.

The nitrile functionality can participate as a 2π component in cycloaddition reactions, although it is generally less reactive than alkenes or alkynes. nih.gov For instance, in [3+2] cycloadditions with 1,3-dipoles such as azides or nitrile oxides, it can form five-membered heterocycles like tetrazoles or oxadiazoles, respectively. mdpi.com While unactivated nitriles are often poor dienophiles in Diels-Alder reactions, their reactivity can be enhanced by Lewis acid catalysis or by the presence of activating groups. nih.govwikipedia.org The ortho-positioning of the chloroacetamide side chain in the target molecule could potentially influence the stereochemical outcome of such cycloadditions.

The hydrolysis of the cyano group offers a direct route to carboxylic acids or amides, depending on the reaction conditions. libretexts.org Acid-catalyzed hydrolysis, typically employing strong acids like hydrochloric or sulfuric acid, will convert the nitrile into a carboxylic acid, yielding 2-((ethyl(2-oxo-2-chloroethyl)amino)methyl)benzoic acid. google.comchemguide.co.uk This transformation proceeds through an intermediate amide which is further hydrolyzed. Conversely, base-catalyzed hydrolysis, often using sodium or potassium hydroxide, will initially produce the corresponding carboxylate salt. chemguide.co.uk Partial hydrolysis to the primary amide, 2-((ethyl(2-oxo-2-chloroethyl)amino)methyl)benzamide, can sometimes be achieved under milder, controlled conditions. libretexts.org

Table 2: Potential Products from Hydrolysis of the Cyano Group

| Reaction Condition | Primary Product |

| Acidic Hydrolysis (e.g., H₃O⁺, heat) | 2-((ethyl(2-oxo-2-chloroethyl)amino)methyl)benzoic acid |

| Basic Hydrolysis (e.g., NaOH, H₂O, heat) | Sodium 2-((ethyl(2-oxo-2-chloroethyl)amino)methyl)benzoate |

| Partial Hydrolysis | 2-((ethyl(2-oxo-2-chloroethyl)amino)methyl)benzamide |

The cyano group is readily reduced to a primary amine. wikipedia.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will efficiently convert the nitrile to an aminomethyl group, affording N-(2-(aminomethyl)benzyl)-2-chloro-N-ethylethanamide. libretexts.org Catalytic hydrogenation, using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere, is another effective method for this transformation. wikipedia.org The choice of reducing agent is critical, especially to avoid unintended reactions with the chloroacetamide moiety. For instance, milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde after a subsequent hydrolysis step. wikipedia.orglibretexts.org

Reactivity of the Amide Nitrogen and Ethyl Substituent

The tertiary amide nitrogen in this compound is generally unreactive under many conditions. However, the N-benzyl group can be cleaved under specific oxidative or reductive conditions. Oxidative debenzylation can be achieved using reagents like alkali metal bromides in the presence of an oxidant. acs.orgorganic-chemistry.org This would yield the corresponding N-debenzylated product, 2-chloro-N-ethylacetamide, and 2-cyanobenzaldehyde. Reductive debenzylation is also possible, though it may compete with the reduction of the cyano group.

The N-ethyl group is generally robust and not easily cleaved. Its primary role is to provide steric bulk and influence the conformational preferences of the molecule, which can be crucial in the context of designing molecules with specific biological activities or material properties.

Intramolecular Cyclization Reactions for Heterocycle Formation

The presence of both a nucleophilic nitrogen (after potential transformations) and an electrophilic chloroacetyl group within the same molecule sets the stage for intramolecular cyclization reactions to form various heterocyclic systems. For instance, reduction of the cyano group to a primary amine, followed by an intramolecular nucleophilic substitution of the chloride, could lead to the formation of a seven-membered diazepinone ring system. taylorfrancis.com Such intramolecular reactions are powerful tools for the rapid construction of complex cyclic architectures from linear precursors. nih.gov The specific conditions for such cyclizations would need to be carefully optimized to favor the desired ring size and avoid competing intermolecular reactions. Radical cyclizations involving chloroacetamides have also been reported and could potentially be applied to form lactams. ub.eduresearchgate.net

Formation of Complex Molecular Architectures Using the Compound as a Building Block

Due to its multiple functional handles, this compound can serve as a versatile building block for the synthesis of more complex molecules. The chloroacetamide moiety is a potent electrophile for alkylating various nucleophiles, such as amines, thiols, and phenols, thereby tethering the 2-cyanobenzyl-N-ethylamino scaffold to other molecular fragments.

The cyano group can be transformed into other functionalities, such as tetrazoles (via cycloaddition with azide), which are often used as bioisosteres for carboxylic acids in medicinal chemistry. Furthermore, the aromatic ring can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents. The ability to perform orthogonal chemical modifications on the different functional groups of this molecule makes it a valuable starting material for creating libraries of compounds for drug discovery or for the synthesis of functional materials. nih.govsciencedaily.com The strategic combination of these reactions allows for the stepwise construction of intricate molecular designs. researchgate.net

Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of This compound as a direct precursor for the synthesis of the derivatives outlined in the requested article structure.

While the broader class of N-aryl and N-alkyl 2-chloroacetamides are known versatile reagents for synthesizing a variety of heterocyclic compounds, the specific reaction pathways for "this compound" in these contexts are not documented in the public domain. researchgate.net

N-substituted 2-chloroacetamides are recognized for their utility in forming various heterocyclic systems due to the reactive chlorine atom, which is susceptible to nucleophilic substitution, and the reactive N-H group (where applicable). researchgate.net This class of compounds serves as a building block for structures such as imidazoles, thiazolidin-4-ones, thiophenes, aziridines, N-lactams, piperazines, imidazolidines, and macrocyclic ligands. researchgate.netwjpsonline.comimpactfactor.orgresearchgate.net

For instance, general methodologies include:

Imidazole synthesis , which can involve treating an intermediate 2-chloro-N-substituted phenyl acetamide with ethylenediamine. wjpsonline.com

Thiophene synthesis , where various 2-chloro-N-(substituted phenyl)acetamides are reacted with sulfur-containing reagents. impactfactor.org

Thiazolidin-4-one synthesis , which often involves the cyclization of chloroacetamide derivatives with a sulfur-containing reactant. researchgate.net

Piperazine synthesis , which can occur through the intermolecular cyclization of 2-chloro-N-aryl acetamides. nih.gov

However, without specific studies on This compound , providing detailed, scientifically accurate content for each specified subsection is not possible. The generation of such an article would require speculation beyond the available data. Therefore, the requested article cannot be generated with the required level of scientific accuracy and adherence to the provided outline.

Routes to Pyrido- and Pyrano-based Systems

The α-chloroacetamide group is a well-established electrophilic partner in reactions for building heterocyclic rings. researchgate.net While specific, documented examples detailing the synthesis of pyrido- and pyrano-based systems directly from this compound are not extensively reported, the known reactivity of analogous chloroacetamides allows for the postulation of viable synthetic pathways.

Potential routes could involve intramolecular cyclization, where the cyano group or the benzene (B151609) ring acts as a nucleophile, or through multi-component reactions. For instance, a Friedel-Crafts-type intramolecular cyclization could theoretically lead to the formation of a dihydroisoquinolinone core, a key component of many pyridine-fused systems. Another prospective route involves the reaction with a 1,3-dicarbonyl compound or a similar dinucleophile. In such a reaction, the nucleophile could first displace the chloride, followed by a subsequent intramolecular condensation involving the amide or cyano group to form a fused pyridine (B92270) ring.

The synthesis of pyran-based systems often involves reactions with oxygen-containing nucleophiles. A potential strategy could involve the reaction of this compound with a β-keto ester or a malonate derivative in the presence of a base. The initial substitution of the chlorine atom would be followed by a cyclization step to yield a highly functionalized pyran or dihydropyran ring system. These proposed pathways are based on established reactivity patterns for chloroacetamides and represent promising areas for future synthetic exploration.

Generation of Organochalcogenide Compounds

The electrophilic nature of the α-carbon in this compound makes it an ideal substrate for nucleophilic substitution reactions with chalcogen-based nucleophiles. This reactivity provides a direct route to various organosulfur, organoselenium, and organotellurium compounds. The synthesis of such derivatives from 2-chloro-N-arylacetamides is a well-established methodology. ekb.eg

The reaction typically involves treating the chloroacetamide derivative with a suitable chalcogenide reagent, such as sodium hydrogen selenide (NaHSe) or disodium (B8443419) chalcogenides (Na₂E, where E = S, Se, Te). For example, reacting this compound with NaHSe, often prepared in situ from selenium powder and sodium borohydride, would be expected to yield the corresponding diorganyl selenide derivative via the substitution of the chlorine atom.

Similarly, cyclic chalcogenide compounds can be prepared from related N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide precursors by reacting them with sodium chalcogenates. ekb.eg These reactions are generally high-yielding and proceed under mild conditions. The resulting organochalcogenide compounds are of interest for their potential biological activities and material science applications.

| Reactant | Chalcogen Reagent | Expected Product Type | Reported Yield (Analogous Rxn) ekb.eg | Reported M.P. (Analogous Rxn) ekb.eg |

|---|---|---|---|---|

| This compound | NaHSe | Diorganyl Selenide | ~82% | 89-90 °C |

| This compound | Na₂S | Diorganyl Sulfide | ~82% | 138-140 °C |

| This compound | Na₂Te (with NaI) | Diorganyl Telluride | ~82% | 101-103 °C |

Advanced Synthetic Methodologies

Modern synthetic chemistry increasingly relies on advanced technologies to improve reaction efficiency, safety, and scalability. Methodologies such as continuous flow processing and microwave-assisted synthesis are particularly applicable to the preparation and derivatization of this compound.

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and streamlined scalability. The synthesis of N-substituted acetamides, which is often exothermic, is particularly well-suited for this technology. smolecule.com In an industrial setting, similar synthetic routes are often scaled up using continuous flow reactors to ensure consistent quality and safety. smolecule.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis (Projected) |

|---|---|---|

| Reaction Time | Hours | Minutes (Residence Time) |

| Temperature Control | Difficult to manage hotspots | Precise and uniform |

| Scalability | Complex, requires larger vessels | Straightforward (running longer) |

| Safety | Higher risk with exotherms/reagents | Enhanced, small reaction volumes |

Microwave-Accelerated Synthesis

Microwave-assisted organic synthesis has become a cornerstone of modern chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.govnih.gov This technique is highly effective for the synthesis of acetamide derivatives. nih.gov

The application of microwave irradiation to the synthesis of this compound would involve the reaction of the corresponding amine with chloroacetyl chloride in a suitable solvent under microwave heating. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, which accelerates the rate of reaction. Studies on analogous systems, including the synthesis of 2-cyano-acetamide derivatives, have shown that microwave irradiation leads to higher yields and shorter reaction times compared to conventional heating methods. jchps.com This efficiency also extends to subsequent derivatization reactions, making it a powerful tool for rapidly generating libraries of compounds based on the this compound scaffold.

| Reaction Type | Method | Reaction Time (Analogous Rxns) | Yield (Analogous Rxns) |

|---|---|---|---|

| Acetamide Synthesis nih.govjchps.com | Conventional Heating | 1-2 hours | 60-90% |

| Microwave Irradiation | 5-15 minutes | Often higher than conventional |

Mechanistic Elucidation and Reaction Pathway Analysis

Catalytic Cycles and Intermediate Identification

While direct catalytic cycles involving 2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide as a catalyst are not prominent, its derivatives can participate as intermediates in more complex synthetic sequences, such as multicomponent reactions.

Iminium intermediates are cationic species characterized by a C=N⁺ double bond. They are key intermediates in reactions like the Mannich, Pictet-Spengler, and Ugi reactions. While the amide nitrogen in the parent compound is not basic enough to readily form an iminium ion, derivatives could be involved in such pathways. For instance, in acid-mediated cascade reactions of complex adducts from Ugi four-component reactions, the deprotection of a masked aldehyde can lead to cyclization and the formation of a cyclic iminium salt. nih.gov This intermediate can then undergo further transformations. nih.gov Although this example does not directly involve the title compound, it illustrates a plausible pathway where a structurally related amide could be transformed into a reactive iminium species under acidic catalytic conditions, driving subsequent cyclization or addition reactions.

The identification of short-lived, reactive intermediates like iminium ions is crucial for understanding reaction mechanisms. Modern analytical techniques are employed for this purpose:

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly effective for detecting charged intermediates in the reaction mixture in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to slow down reactions, allowing for the observation and structural characterization of otherwise transient species.

Liquid Chromatography-Mass Spectrometry (LC/MS): This hyphenated technique is used to separate complex reaction mixtures and analyze the components, providing evidence for the formation of intermediates. nih.gov

Kinetics and Thermodynamics of Key Reactions

The nucleophilic substitution of this compound is governed by fundamental kinetic and thermodynamic principles.

Kinetics: The SN2 reaction follows second-order kinetics, with the rate law expressed as: Rate = k[R-Cl][Nu⁻] Where [R-Cl] is the concentration of the chloroacetamide and [Nu⁻] is the concentration of the nucleophile. The rate constant, k, is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles (e.g., CN⁻, I⁻, RS⁻) react faster than weaker ones (e.g., H₂O, ROH). cognitoedu.orgchemguide.co.uk

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but not the nucleophilic anion itself, leaving it "bare" and highly reactive.

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

| Nucleophile (Nu⁻) | Relative Rate Constant (krel) |

|---|---|

| HS⁻ | ~100,000 |

| CN⁻ | ~50,000 |

| I⁻ | ~30,000 |

| N₃⁻ | ~5,000 |

| OH⁻ | ~1,000 |

| Br⁻ | ~500 |

| Cl⁻ | 1 |

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the reaction rate, yield, and purity of this compound by affecting the stability of the reactants, transition states, and intermediates. The reaction is a nucleophilic acyl substitution, and the solvent's polarity, proticity, and ability to solvate ions play crucial roles in the reaction mechanism.

The synthesis of N-substituted acetamides, a class of compounds to which this compound belongs, has been carried out in a variety of solvents, including polar aprotic, polar protic, and non-polar solvents. The reaction generally involves the acylation of a primary or secondary amine with chloroacetyl chloride.

Polar Aprotic Solvents:

Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are frequently employed in the synthesis of N-substituted acetamides. These solvents can solvate cations, leaving the nucleophile (the amine) relatively free and more reactive. This generally leads to an increased reaction rate.

For instance, in the synthesis of a structurally related compound, N-benzyl-2-chloro-N-ethylacetamide, comparative studies have shown that DMF can lead to a higher yield (72%) compared to dichloromethane (68%). However, the high boiling point of DMF can complicate the purification process. The use of THF has also been reported to provide excellent yields (75-95%) in similar amidation reactions.

Polar Protic Solvents:

Polar protic solvents, such as ethanol (B145695) and glacial acetic acid, can also be used. These solvents can solvate both the amine reactant and the leaving group through hydrogen bonding. While solvation of the leaving group can facilitate the reaction, hydrogen bonding with the amine can decrease its nucleophilicity, potentially slowing down the reaction rate. In practice, ethanol has been used in the synthesis of various N-substituted chloroacetamides, with reported yields in the range of 62-74% for subsequent reactions of the chloroacetamide products.

Non-Polar Solvents:

Non-polar solvents like toluene (B28343) and ethyl acetate (B1210297) are also utilized. These solvents are less effective at solvating charged species, which can lead to slower reaction rates. It has been noted that the use of non-polar solvents can prolong reaction times by 30-40% in the synthesis of related compounds.

Research Findings:

Detailed kinetic studies on the solvent effects for the specific synthesis of this compound are not widely available in the public domain. However, based on research on analogous N-acetylation reactions, a general trend can be inferred. The choice of solvent is a critical parameter that needs to be optimized to balance reaction rate, yield, and ease of product isolation.

The following table summarizes the typical solvents used and reported yields for the synthesis of structurally similar N-substituted chloroacetamides, which can provide insights into the potential solvent effects on the synthesis of the target compound.

| Solvent | Solvent Type | Typical Yield (%) | Remarks |

| Dimethylformamide (DMF) | Polar Aprotic | ~72% | High yield but can complicate purification. |

| Dichloromethane (DCM) | Polar Aprotic | ~68% | Good yield and easier to remove than DMF. |

| Tetrahydrofuran (THF) | Polar Aprotic | 75-95% | Reported to give excellent yields in similar reactions. |

| Ethanol | Polar Protic | 62-74% | Commonly used, though may slow the reaction rate. |

| Glacial Acetic Acid | Polar Protic | - | Used as a solvent in the synthesis of precursors. |

| Toluene | Non-Polar | - | Can significantly prolong reaction times. |

It is important to note that the optimal solvent is highly dependent on the specific reactants and reaction conditions. For the synthesis of this compound, an experimental screening of various solvents would be necessary to determine the most efficient system.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Structural and Electronic Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust and widely used computational method for determining the optimized or ground state geometry of molecules. nih.govnih.gov This approach calculates the total energy of the system as a function of the electron density. By systematically adjusting the molecule's geometry—its bond lengths, bond angles, and dihedral angles—the calculation seeks to find the three-dimensional arrangement that corresponds to the minimum possible energy. This lowest-energy structure represents the most stable conformation of the molecule in the gas phase.

Table 1: Hypothetical Optimized Geometric Parameters for 2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide (Illustrative Data)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| Bond Length | N-C(O) | ~1.38 Å |

| Bond Length | C-Cl | ~1.79 Å |

| Bond Angle | O=C-N | ~121° |

| Dihedral Angle | C(benzyl)-N-C(O)-C(chloro) | Variable (conformation-dependent) |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons; a higher HOMO energy suggests a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons; a lower LUMO energy suggests a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap implies that the molecule can be easily excited, which is often associated with higher chemical reactivity and lower kinetic stability. researchgate.netripublication.commdpi.com Conversely, a large HOMO-LUMO gap suggests high stability. ripublication.com For this compound, this analysis would pinpoint the distribution of these orbitals, indicating which parts of the molecule are most involved in potential electron transfer reactions.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule's surface. xisdxjxsu.asialibretexts.org It is generated by calculating the electrostatic potential at different points on the electron density surface. These maps use a color scale to depict regions of varying potential.

Typically, electron-rich areas, which have a negative electrostatic potential and are susceptible to electrophilic attack, are colored red. researchgate.net Conversely, electron-poor regions, characterized by a positive potential and prone to nucleophilic attack, are colored blue. researchgate.net Intermediate potential values are shown in shades of orange, yellow, and green.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the nitrogen of the cyano group due to the high electronegativity of these atoms. Positive potential (blue) would be expected around the hydrogen atoms. This visualization is instrumental in predicting intermolecular interactions and identifying the most probable sites for chemical reactions. xisdxjxsu.asiaresearchgate.netrsc.org

Conformational Analysis and Energy Landscapes

Molecules with multiple single bonds, like this compound, are flexible and can adopt various spatial orientations, known as conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers that separate them. researchgate.netresearchgate.net

A key technique in conformational analysis is the calculation of a torsion profile, also known as a potential energy surface (PES) scan. scielo.brwuxiapptec.com This involves systematically rotating a specific part of the molecule around a chosen rotatable bond (i.e., varying a dihedral angle) in small increments. At each step, the energy of the resulting geometry is calculated, while allowing the rest of the molecule to relax to its minimum energy state.

Plotting the energy as a function of the dihedral angle creates a torsion profile. The peaks on this profile represent high-energy, unstable conformations (transition states), while the valleys correspond to lower-energy, more stable conformations. For the title compound, scans around the N-CH₂ (benzyl) and N-C(O) bonds would be particularly important for understanding its flexibility and the rotational barriers between different isomers. wuxiapptec.com

The local minima identified on the potential energy surface during torsion profile calculations correspond to the stable conformations, or conformers, of the molecule. scielo.brresearchgate.net These are the geometric arrangements that the molecule is most likely to adopt. A comprehensive conformational analysis might reveal several stable conformers with relatively small energy differences between them.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of flexible molecules by simulating the atomic motions over time. For a molecule like this compound, which possesses several rotatable single bonds, MD simulations can provide a detailed understanding of its preferred three-dimensional structures in different environments.

The primary sources of flexibility in this compound are the rotations around the C-N amide bond, the N-CH2 bond of the ethyl group, the N-CH2 bond of the benzyl (B1604629) group, and the bonds connecting the benzyl ring to the main scaffold. Conformational analysis using computational methods, such as those performed on other N-benzyl acetamides, has shown that tertiary amides can exist as a mixture of stable Z and E rotamers due to the hindered rotation around the amide bond. scielo.brresearchgate.net

MD simulations, often performed using software packages like Gromacs, would typically involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces between atoms using a specific force field. nih.gov The simulation would be run for a sufficient duration (nanoseconds to microseconds) to ensure thorough sampling of the conformational landscape. The resulting trajectory can be analyzed to identify the most populated and energetically favorable conformations, calculate the energy barriers for transitions between them, and understand how the molecule's shape fluctuates over time. This information is crucial for understanding its physical properties and how it might fit into the binding pocket of a biological target.

**4.4. Prediction of Spectroscopic Data

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions serve as a valuable complement to experimental data, aiding in structural confirmation and the interpretation of complex spectra.

Prediction of Spectroscopic Data

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net Such calculations are typically performed using DFT methods, like B3LYP, combined with a suitable basis set. scielo.br The computed chemical shifts for this compound provide a theoretical fingerprint of its atomic environment. For other acetamide (B32628) derivatives, a strong correlation between calculated and experimental NMR data has been established, confirming the utility of this approach. scielo.brmdpi.com

Below are the predicted NMR chemical shifts for the compound, illustrating the expected values for its distinct nuclei.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl Aromatic CH | 7.2 - 7.6 | 128 - 135 |

| Benzyl CH₂ | 4.6 | 52 |

| Ethyl CH₂ | 3.4 | 45 |

| Ethyl CH₃ | 1.2 | 13 |

| Chloro-methyl CH₂ | 4.1 | 42 |

| Amide C=O | - | 168 |

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Theoretical vibrational frequency analysis using DFT methods can accurately predict the positions and intensities of vibrational bands. researchgate.netnih.gov This analysis is crucial for assigning specific molecular motions (stretching, bending) to the observed spectral peaks. uci.edu

The calculated vibrational spectrum for this compound is expected to show characteristic frequencies corresponding to its key functional groups. These theoretical predictions are vital for distinguishing it from related compounds and understanding its intramolecular dynamics. researchgate.net

Predicted Principal Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Cyano (C≡N) | Stretching | 2240 - 2260 |

| Amide (C=O) | Stretching | 1660 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Molecular Docking Studies for Ligand-Target Interactions (Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. eurjchem.comorientjchem.org These studies are fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. The chloroacetamide moiety is known to act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues in proteins, which makes this compound a candidate for targeted inhibitor design. smolecule.com Based on studies of similar chloroacetamide derivatives, potential biological targets could include bacterial enzymes like DNA gyrase and Topoisomerase II, or enzymes involved in inflammation such as Cyclooxygenase-2 (COX-2). mdpi.comeurjchem.com

Binding Mode Prediction

Docking simulations predict how this compound fits into the active site of a target protein. The predicted binding mode is stabilized by a network of non-covalent interactions.

Hydrogen Bonds: The carbonyl oxygen of the acetamide group is a potent hydrogen bond acceptor, likely interacting with donor residues (e.g., Arginine, Tyrosine) in the active site. mdpi.com

Hydrophobic Interactions: The benzyl ring and the ethyl group can engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues.

Pi-Stacking: The aromatic benzyl ring can form π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan within the binding pocket. nih.gov

Covalent Interaction: The electrophilic chloromethyl group (-CH₂Cl) is positioned to react with a nearby nucleophilic residue (e.g., Cysteine's thiol group or Histidine's imidazole ring), leading to irreversible inhibition of the target protein.

This combination of interactions determines the compound's binding specificity and orientation within the active site.

Interaction Energy Calculations

Docking algorithms provide a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov A more negative value indicates a more favorable interaction. These scores are composed of contributions from different types of interactions. Advanced methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to further refine these energy calculations. nih.gov

Example of Calculated Interaction Energies

| Interaction Type | Energy Contribution (kcal/mol) |

|---|---|

| van der Waals Energy | -5.5 |

| Hydrogen Bonding Energy | -2.8 |

| Electrostatic Energy | -1.9 |

| Covalent Binding Contribution | (variable) |

| Total Binding Energy (non-covalent) | -10.2 |

These theoretical studies collectively provide a comprehensive characterization of this compound at the molecular level, offering valuable predictions of its behavior and potential for biological applications.

Structure Activity Relationship Sar Studies: Theoretical Frameworks and Analog Design

Impact of Halogenation Pattern on Molecular Interactions

The presence and nature of halogen substituents on a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. In the case of 2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide, the chlorine atom plays a crucial role in modulating its interactions with biological targets.

The chlorine atom, being an electronegative element, introduces a localized region of positive electrostatic potential on the side opposite to the C-Cl bond, often referred to as a "sigma-hole." This positive region can engage in favorable halogen bonding with electron-rich atoms such as oxygen, nitrogen, or sulfur, which are commonly found in the amino acid residues of protein binding pockets. This interaction can contribute significantly to the binding affinity and selectivity of the compound.

Furthermore, the chlorine atom increases the lipophilicity of the acetamide (B32628) moiety, which can enhance its ability to cross biological membranes and access target sites within the cell. The size and polarizability of the chlorine atom also contribute to van der Waals interactions, further stabilizing the ligand-receptor complex. The reactivity of the C-Cl bond in the chloroacetamide group is a key feature, making it susceptible to nucleophilic attack. This reactivity is fundamental to its mechanism of action in certain contexts, where it can form covalent bonds with nucleophilic residues, such as cysteine, in the active site of target proteins.

The replacement of the chlorine atom with other halogens, such as fluorine or bromine, would be expected to alter the biological activity of the parent compound due to differences in their physicochemical properties.

Fluorinated Analogues: Fluorine is the most electronegative element and is smaller in size than chlorine. A fluorinated analogue would likely exhibit altered electronic properties and a reduced propensity for halogen bonding due to the less positive sigma-hole. However, the introduction of fluorine can sometimes enhance metabolic stability and binding affinity through other non-covalent interactions, such as hydrogen bonding with the C-F group.

Brominated Analogues: Bromine is larger and more polarizable than chlorine, with a more pronounced sigma-hole, potentially leading to stronger halogen bonds. However, the increased size of the bromine atom could introduce steric hindrance within the binding pocket, potentially reducing affinity. The C-Br bond is also more reactive towards nucleophilic substitution than the C-Cl bond, which could alter the compound's covalent binding profile.

| Halogenated Analogue | Property | Impact on Molecular Interactions |

| Fluorinated | High Electronegativity, Small Size | Weaker halogen bonding, potential for enhanced metabolic stability and hydrogen bonding. |

| Chlorinated (Parent) | Moderate Electronegativity and Size | Favorable halogen bonding and van der Waals interactions; balanced lipophilicity and reactivity. |

| Brominated | High Polarizability, Large Size | Stronger halogen bonding potential, but may introduce steric clashes; increased reactivity. |

Influence of the 2-Cyanobenzyl Moiety on Structural Flexibility and Binding

The 2-cyanobenzyl group is a critical component of the molecule, influencing its electronic properties, conformational flexibility, and ultimately, its binding to a biological target.

The cyano (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom. nih.gov When positioned on the benzyl (B1604629) ring, it significantly modulates the electronic distribution of the aromatic system. This electron-withdrawing nature can influence the pKa of nearby functional groups and enhance non-covalent interactions such as dipole-dipole and π-π stacking interactions with aromatic residues in the binding site. The nitrogen atom of the cyano group, with its lone pair of electrons, can also act as a hydrogen bond acceptor, forming crucial interactions that anchor the ligand in the binding pocket.

The benzyl group acts as a linker between the pharmacophoric chloroacetamide moiety and the recognition-enhancing cyanophenyl ring. The flexibility of this linker, primarily due to the rotation around the C-C and C-N single bonds, allows the molecule to adopt various conformations. researchgate.net This conformational freedom is essential for the molecule to orient itself optimally within the binding site to maximize favorable interactions. The ortho-position of the cyano group may impose some steric constraints on the rotation of the benzyl ring, potentially favoring a specific conformation that is pre-organized for binding. Computational studies on similar N-benzyl amides have shown that the rotational barrier around the amide C-N bond can lead to distinct cis and trans conformers, with the relative stability of each being influenced by the nature of the substituents.

Role of the N-Ethyl Substituent in Molecular Geometry and Interactions

The N-ethyl group, while seemingly a simple alkyl substituent, has a significant impact on the molecule's three-dimensional shape and its interaction with a target protein. The presence of the ethyl group on the amide nitrogen makes it a tertiary amide. This substitution prevents the formation of a hydrogen bond from the amide nitrogen, which can be a key determinant of binding in secondary amides.

Rational Design of Analogues Based on SAR Principles

The rational design of analogues of this compound is guided by established structure-activity relationship (SAR) principles derived from broader classes of N-substituted acetamides and related compounds. The core structure presents several opportunities for modification to probe and enhance interactions with biological targets. Key areas for analogue design include the N-ethyl and N-(2-cyano-benzyl) substituents on the amide nitrogen, as well as the chloroacetyl group, which can act as an electrophilic warhead for covalent interactions.

Modification of Amide Substituents

The substituents on the amide nitrogen, the ethyl group and the 2-cyano-benzyl group, play a crucial role in defining the compound's steric and electronic properties, which in turn influence its binding affinity and selectivity for a target.

The N-Ethyl Group: Alterations to the N-ethyl group can modulate the lipophilicity and steric bulk around the amide bond. Systematic modifications, as outlined in the table below, can help to elucidate the optimal size and nature of this substituent for biological activity. For instance, replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl chains can probe the size constraints of the binding pocket. Introducing unsaturation (allyl group) or cyclic structures (cyclopropyl) can introduce conformational rigidity and alternative binding interactions.

The N-(2-cyano-benzyl) Group: The N-(2-cyano-benzyl) moiety is a critical determinant of the compound's activity, with both the benzyl ring and the cyano group offering avenues for modification. SAR studies on related N-benzyl acetamide derivatives have shown that substitutions on the benzyl ring are critical for activity. chapman.edu The position and electronic nature of substituents can significantly impact binding.

The cyano group at the ortho position of the benzyl ring is a key feature. Its electron-withdrawing nature influences the electronic properties of the aromatic ring and it can also participate in specific hydrogen bonding or dipolar interactions within a target's binding site. Moving the cyano group to the meta or para positions would create isomers that could probe the spatial requirements of the binding pocket. Replacing the cyano group with other electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) would systematically explore the electronic requirements for optimal activity.

Below is an interactive data table illustrating potential modifications to the amide substituents and the predicted impact on activity based on general SAR principles for related compounds.

| Modification Site | Original Substituent | Proposed Modification | Rationale | Predicted Impact on Activity |

| Amide Nitrogen | -CH₂CH₃ (Ethyl) | -CH₃ (Methyl) | Decrease steric bulk | May increase or decrease affinity depending on pocket size |

| Amide Nitrogen | -CH₂CH₃ (Ethyl) | -CH₂CH₂CH₃ (Propyl) | Increase steric bulk and lipophilicity | May decrease affinity if pocket is sterically constrained |

| Benzyl Ring | -H (unsubstituted) | -F, -Cl, -Br at para-position | Introduce halogen bonding, alter electronics | Potentially enhance binding affinity chapman.edu |

| Benzyl Ring | 2-CN | 3-CN or 4-CN | Alter position of key interaction group | Likely to decrease affinity if ortho position is optimal |

| Benzyl Ring | 2-CN | 2-NO₂ or 2-CF₃ | Modify electron-withdrawing properties | May enhance or maintain activity depending on electronic needs |

Introduction of Heterocyclic Rings to Enhance Binding

Replacing the phenyl ring of the benzyl group with a heterocyclic ring system is a common strategy in medicinal chemistry to improve physicochemical properties and introduce new binding interactions. Heterocycles can act as bioisosteres of the phenyl ring, offering different electronic distributions, hydrogen bonding capabilities, and solubility profiles. mdpi.com

For instance, replacing the phenyl ring with a pyridine (B92270) ring would introduce a basic nitrogen atom that could form a salt bridge or a hydrogen bond with an acidic residue in the target protein. researchgate.net Other heterocycles, such as thiophene, furan, or thiazole, can also be considered to explore different steric and electronic profiles. chapman.edu The choice of heterocycle and its point of attachment would be guided by the desired vector for interaction within the binding site.

The following table outlines potential heterocyclic replacements for the benzyl ring and their rationale.

| Original Moiety | Proposed Heterocyclic Replacement | Rationale for Modification | Potential New Interactions |

| Benzyl | Pyridyl | Introduce a basic nitrogen atom | Hydrogen bonding, salt bridge formation |

| Benzyl | Thienyl | Alter electronic and steric properties | Pi-stacking, hydrophobic interactions |

| Benzyl | Furanyl | Introduce an oxygen heteroatom | Potential for hydrogen bonding |

| Benzyl | Thiazolyl | Introduce nitrogen and sulfur heteroatoms | Dipole-dipole interactions, hydrogen bonding chapman.edu |

Computational SAR Modeling and Predictive Algorithms

In the absence of extensive empirical data, computational methods serve as a powerful tool for predicting the SAR of this compound and its analogues. nih.gov Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed to model the covalent interaction of the chloroacetamide warhead with a target residue, providing insights into the reaction mechanism and energetics. nih.govresearchgate.net

Predictive Algorithms and Modeling Approaches:

Covalent Docking: This method can predict the binding pose of the compound within a target's active site, both before and after the formation of a covalent bond. It helps in understanding the key interactions that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing information on the stability of binding and the conformational changes that may occur upon ligand binding.

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): If a set of analogues with known activities were to be synthesized, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) could be developed. These models correlate the 3D properties of the molecules with their biological activity to generate predictive models that can guide the design of new, more potent compounds.

These computational approaches allow for the in silico screening of a large number of virtual analogues, prioritizing the most promising candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Advanced Analytical Techniques in the Characterization of 2 Chloro N 2 Cyano Benzyl N Ethyl Acetamide and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the electronic and vibrational states of chemical bonds and the magnetic environments of specific nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides precise information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide is expected to show distinct signals for each set of chemically non-equivalent protons. The chemical shifts are influenced by the electronic environment, with electronegative atoms like chlorine, oxygen, and nitrogen causing a downfield shift. Due to the restricted rotation around the amide C-N bond, some signals, particularly for the N-ethyl and N-benzyl groups, may appear as two sets of peaks, corresponding to different rotational isomers (rotamers).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The positions of the signals are characteristic of the functional groups present. The carbonyl carbon of the amide, the nitrile carbon, and the carbons of the aromatic ring are expected to appear in distinct regions of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

Note: The following data are predicted based on the analysis of structurally similar compounds. Actual experimental values may vary. The presence of rotamers may lead to the observation of duplicate peaks for the N-ethyl and N-benzyl moieties.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| -CH₂-Cl | 4.1 - 4.3 (s) | 40 - 43 |

| N-CH₂-Ph | 4.6 - 4.8 (s) | 50 - 54 |

| N-CH₂-CH₃ | 3.3 - 3.5 (q) | 40 - 44 |

| N-CH₂-CH₃ | 1.1 - 1.3 (t) | 12 - 14 |

| Aromatic C-H | 7.3 - 7.8 (m) | 127 - 138 |

| Aromatic C-CN | - | 110 - 114 |

| Aromatic C-CH₂ | - | 139 - 142 |

| -C≡N | - | 117 - 119 |

| -C=O | - | 166 - 169 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and absorption of IR radiation at these frequencies indicates their presence.

For this compound, several key absorptions are expected:

Amide C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1650-1680 cm⁻¹, characteristic of a tertiary amide carbonyl group.

Nitrile C≡N Stretch: A medium to weak, sharp absorption is expected around 2220-2240 cm⁻¹. mdpi.comresearchgate.net The conjugation with the aromatic ring influences the exact position.

C-Cl Stretch: A signal in the fingerprint region, typically between 700-800 cm⁻¹, corresponds to the chloroacetyl moiety. ijpsr.info

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring are expected above 3000 cm⁻¹ (C-H stretch) and in the 1450-1600 cm⁻¹ region (C=C ring stretches). libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide Carbonyl | C=O Stretch | 1650 - 1680 | Strong |

| Nitrile | C≡N Stretch | 2220 - 2240 | Medium - Weak |

| Chloroalkane | C-Cl Stretch | 700 - 800 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium - Weak |

| Aromatic C-H | C-H Stretch | 3030 - 3100 | Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 | Medium |

Mass Spectrometry (MS, HR-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound (High-Resolution Mass Spectrometry, HR-MS) and to deduce its structure by analyzing its fragmentation patterns.

The molecular ion peak [M]⁺ for this compound would be expected, along with a characteristic [M+2]⁺ peak at approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Common fragmentation pathways for N-substituted chloroacetamides often involve alpha-cleavage relative to the nitrogen atom and the carbonyl group. ijpsr.info Key fragment ions would likely include:

Loss of the chloromethyl radical (•CH₂Cl).

Cleavage resulting in the formation of the 2-cyanobenzyl cation or radical.

Fragmentation of the N-ethyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 236/238 | [C₁₂H₁₃ClN₂O]⁺ | Molecular Ion [M]⁺ / [M+2]⁺ |

| 187 | [C₁₁H₁₂N₂O]⁺ | Loss of •CH₂Cl |

| 116 | [C₈H₆N]⁺ | 2-cyanobenzyl fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl) |

| 72 | [C₄H₈NO]⁺ | McLafferty rearrangement fragment |

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods reveal the connectivity of atoms, crystallographic techniques, particularly X-ray diffraction, provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the positions of all atoms can be precisely located.

For this compound, a successful crystallographic analysis would provide:

Confirmation of the molecular connectivity.

Precise bond lengths and angles for all atoms.

The conformation of the molecule in the solid state, including the torsion angles around the amide bond and the orientation of the benzyl (B1604629) and ethyl groups.

Information on the crystal packing and intermolecular forces.

Based on analyses of similar N-benzylacetamide derivatives, the compound might crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.netnih.gov

Interactive Data Table: Representative Crystallographic Parameters for an Acetamide (B32628) Derivative

Note: This table presents typical data obtained from a single-crystal X-ray analysis of a related acetamide compound and serves as an example of the expected results. nih.gov

| Parameter | Example Value |

| Chemical Formula | C₁₆H₁₆ClNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 11.990 |

| b (Å) | 9.298 |

| c (Å) | 25.868 |

| V (ų) | 2884.1 |

| Z (molecules/unit cell) | 8 |

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)

The packing of molecules within a crystal lattice is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for comprehending the solid-state properties of a material.

In the crystal structure of this compound, several types of intermolecular interactions are plausible:

Weak Hydrogen Bonding: Although lacking a traditional N-H or O-H donor, weak C-H···O and C-H···N hydrogen bonds are likely to be present, where activated C-H bonds (e.g., from the chloromethyl or benzyl groups) interact with the amide oxygen or the nitrile nitrogen. nih.gov

Dipole-Dipole Interactions: Significant interactions are expected between the polar amide and nitrile functional groups.

Halogen Bonding: The chlorine atom of the chloroacetyl group could potentially act as a halogen bond donor, interacting with an electron-rich atom like the amide oxygen or the nitrile nitrogen of a neighboring molecule. This type of interaction (C-Cl···O or C-Cl···N) can play a significant role in directing the crystal packing.

These interactions collectively create a stable three-dimensional supramolecular architecture.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

Gas chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for purity assessment and the identification of volatile impurities.

While specific GC methods for this compound are not extensively documented in publicly available literature, methodologies can be inferred from the analysis of structurally similar compounds, such as other chloroacetamide derivatives and N-benzyl compounds. For instance, the analysis of related N,N-disubstituted ethanolamines often involves derivatization to improve volatility and thermal stability, a step that may be beneficial for the target compound as well. researchgate.net

A hypothetical GC method for analyzing this compound would likely employ a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a column like a DB-5MS, which is a (5%-phenyl)-methylpolysiloxane phase known for its versatility and robustness. fxcsxb.com

Illustrative GC Method Parameters:

| Parameter | Value |

| Column | Agilent DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

This table is generated based on typical parameters for similar compounds and should be optimized for the specific analysis.

The temperature program is designed to first elute more volatile components at lower temperatures before ramping up to elute the main compound and any less volatile impurities. The use of a mass spectrometer detector is particularly advantageous as it provides not only retention time data for quantification but also mass spectra, which can be used to confirm the identity of the target compound and tentatively identify unknown impurities by comparing their fragmentation patterns to spectral libraries.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and separation for a wide array of pharmaceutical and chemical compounds, especially those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is the most probable and effective mode of analysis.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Numerous HPLC methods have been developed for related chloroacetamide and N-benzylacetamide compounds, providing a solid foundation for developing a method for this compound. For example, the analysis of compounds like N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide and Acetamide, 2-chloro-N,N-diethyl- often utilizes C18 or specialized reverse-phase columns with a mobile phase of acetonitrile and water, sometimes with an acid additive like phosphoric or formic acid to improve peak shape. sielc.comsielc.com